4,4'-Dichlorobenzil
Overview
Description
4,4’-Dichlorobenzil is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzil, where two chlorine atoms are substituted at the para positions of the benzene rings. This compound is known for its light yellow to orange crystalline appearance and is used in various chemical applications .
Mechanism of Action
Target of Action
Similar compounds like dichlorobenzyl alcohol have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
It is suggested that similar compounds like dichlorobenzyl alcohol exhibit local anesthetic action due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Result of Action
Similar compounds like dichlorobenzyl alcohol have been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
It is suggested that changes in the structure of similar compounds can increase environmental persistence and potentially increase their toxicity .
Biochemical Analysis
Biochemical Properties
4,4’-Dichlorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, 4,4’-Dichlorobenzil can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and accumulation of reactive oxygen species (ROS), thereby affecting cellular redox balance .
Cellular Effects
The effects of 4,4’-Dichlorobenzil on cellular processes are diverse and depend on the cell type and concentration of the compoundThis oxidative stress can activate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, 4,4’-Dichlorobenzil has been shown to affect cell proliferation and apoptosis, with higher concentrations leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, 4,4’-Dichlorobenzil exerts its effects through several mechanisms. One key mechanism is the inhibition of cytochrome P450 enzymes, which disrupts the normal metabolic processes and leads to the accumulation of toxic intermediates. Furthermore, 4,4’-Dichlorobenzil can bind to and modify the structure of proteins, altering their function and stability. This compound can also interfere with the electron transport chain in mitochondria, leading to impaired ATP production and increased ROS generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorobenzil can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the accumulation of degradation products can influence the observed effects on cellular function. In in vitro studies, 4,4’-Dichlorobenzil has been shown to cause long-term changes in cellular metabolism and gene expression, which may persist even after the compound is removed .
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorobenzil in animal models vary with dosage. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 4,4’-Dichlorobenzil can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure . It is important to determine the threshold doses that elicit toxic effects to ensure safe usage in experimental settings.
Metabolic Pathways
4,4’-Dichlorobenzil is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These intermediates can be conjugated with glutathione or other detoxifying agents to facilitate their excretion. The metabolic flux of 4,4’-Dichlorobenzil can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,4’-Dichlorobenzil is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 4,4’-Dichlorobenzil can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4’-Dichlorobenzil is crucial for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications may direct 4,4’-Dichlorobenzil to these specific compartments, enhancing its efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzil can be synthesized through the oxidation of 4,4’-dichlorobenzoin. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the conversion of 4,4’-dichlorobenzoin to 4,4’-dichlorobenzil .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorobenzil may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dichlorobenzil undergoes various chemical reactions, including:
Oxidation: Further oxidation of 4,4’-Dichlorobenzil can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert 4,4’-Dichlorobenzil back to 4,4’-dichlorobenzoin.
Substitution: The chlorine atoms in 4,4’-Dichlorobenzil can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4,4’-dichlorobenzoin.
Substitution: Various substituted benzil derivatives.
Scientific Research Applications
4,4’-Dichlorobenzil has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research on 4,4’-Dichlorobenzil includes its potential use in developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Benzil: The parent compound of 4,4’-Dichlorobenzil, lacking the chlorine substitutions.
4,4’-Dichlorobenzoin: The reduced form of 4,4’-Dichlorobenzil.
Dichlorobenzyl alcohol: Another chlorinated benzene derivative with different functional groups.
Uniqueness: 4,4’-Dichlorobenzil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWUPHYEABFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063038 | |
Record name | 4,4'-Dichlorobenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-46-3 | |
Record name | 4,4′-Dichlorobenzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3457-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dichlorobenzil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dichlorobenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-chlorophenyl)ethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing 4,4'-dichlorobenzil?
A1: this compound can be synthesized through different approaches:
- From 1,1,1,2-Tetrachloro-2,2-bis(4-chlorophenyl)ethane: This compound, structurally similar to DDT, can be rearranged in the presence of sulfuric acid to yield this compound.
- From 4,4'-Dichlorobenzophenone: This method involves converting 4,4'-dichlorobenzophenone to its disodioketyl derivative followed by carbonation in dioxane. This reaction results in the formation of 4,4'-dichlorobenzilic acid, which can then be further oxidized to this compound.
Q2: How does this compound react with chlorosulfonic acid? What is the significance of this reaction?
A: Treating this compound with an excess of chlorosulfonic acid leads to cyclization, yielding 3-chloro-2-phenylbenzofuran disulfonyl dichloride. This reaction involves electrophilic substitution and is particularly interesting for studying the reactivity of benzil derivatives towards strong electrophiles. Interestingly, using a smaller amount of chlorosulfonic acid results in the formation of 3,6,4'-trichloro-2-phenylbenzofuran-5-sulfonyl chloride instead. This highlights the influence of reagent stoichiometry on reaction selectivity.
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